molecular formula C8H14Cl2N2O B3096004 [2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride CAS No. 1269394-08-2

[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride

Cat. No. B3096004
CAS RN: 1269394-08-2
M. Wt: 225.11
InChI Key: CTPFUCMNHWDGER-UHFFFAOYSA-N
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Description

“[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride” is a unique chemical compound provided by Sigma-Aldrich . It is a solid substance with the molecular formula C8H12N2O.2ClH . The product is sold “as-is” without any warranty of fitness for a particular purpose .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O.2ClH/c1-11-6-7(9)8-4-2-3-5-10-8;;/h2-5,7H,6,9H2,1H3;2*1H . This code provides a specific string representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride” is a solid at room temperature . Its molecular weight is 225.12 .

Scientific Research Applications

  • Ethylene Oligomerization Studies : A study by Nyamato, Ojwach, & Akerman (2016) explored the use of imine compounds including 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine and its derivatives in the ethylene oligomerization process. This research highlights the potential of these compounds in industrial applications such as the production of ethylene oligomers.

  • Potential Hemilabile Iminopyridine Palladium(II) Complexes : In another study by Nyamato, Ojwach, & Akerman (2015), similar imine ligands were used to synthesize palladium complexes, which were then employed as catalysts in ethylene dimerization. This underscores the compound’s role in facilitating catalytic reactions.

  • Carbonylation of Ortho C-H Bonds in Aromatic Amides : Inoue et al. (2009) utilized a compound with a similar pyridin-2-ylmethylamino moiety in the carbonylation of ortho C-H bonds in aromatic amides, leading to phthalimides (Inoue, Shiota, Fukumoto, & Chatani, 2009). This process is relevant in the synthesis of various organic compounds.

  • Palladium(II) Complexes as Catalysts for Methoxycarbonylation of Olefins : A 2020 study by Zulu, Nyamato, Tshabalala, & Ojwach investigated the use of palladium(II) complexes of (pyridyl)imine ligands as catalysts in the methoxycarbonylation of olefins, a significant reaction in organic chemistry and industrial applications.

  • Studies on Stability and Decomposition : The stability and decomposition of compounds related to “[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride” have been studied to assess their efficacy and safety in various applications, as evidenced by the research of Eyer, Ladstetter, Schäfer, & Sonnenbichler (2004).

  • Synthesis and Biological Activity of Pyridine Derivatives : Patel, Agravat, & Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including those related to “[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride” (Patel, Agravat, & Shaikh, 2011). This study demonstrates the potential of these compounds in medicinal chemistry.

Safety and Hazards

The compound is classified under GHS07 for safety. It carries the signal word “Warning” and has hazard statements H315 and H319, indicating that it can cause skin and eye irritation . Precautionary statements include P305 + P351 + P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-methoxy-1-pyridin-2-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-6-7(9)8-4-2-3-5-10-8;;/h2-5,7H,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPFUCMNHWDGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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